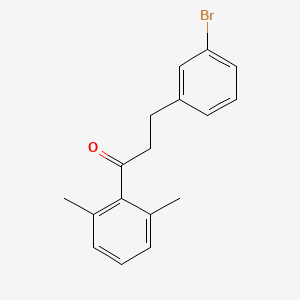

3-(3-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one

Description

Propriétés

IUPAC Name |

3-(3-bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-5-3-6-13(2)17(12)16(19)10-9-14-7-4-8-15(18)11-14/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWYDCIBFAPISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901208494 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-27-5 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,6-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 3-(3-bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one involves regioselective bromination of the corresponding propiophenone derivative, 3-(2,6-dimethylphenyl)propan-1-one. The key challenge is to introduce the bromine atom selectively at the 3-position of the phenyl ring without over-bromination or side reactions.

- Starting Material : 3-(2,6-dimethylphenyl)propan-1-one.

- Brominating Agents : Commonly used agents include bromine (Br₂) and N-bromosuccinimide (NBS).

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or carbon tetrachloride (CCl₄) are employed to dissolve reactants and control reaction kinetics.

- Temperature Control : The reaction is typically maintained at low temperatures (0–25°C) to prevent polybromination and degradation.

- Atmosphere : Inert atmosphere (nitrogen or argon) is preferred to avoid oxidation or moisture interference.

- The brominating agent is added slowly to a solution of the propiophenone derivative in the chosen solvent.

- The mixture is stirred under controlled temperature.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is quenched and subjected to workup.

- The crude product is purified by column chromatography using silica gel.

- Elution is performed with hexane/ethyl acetate or dichloromethane/methanol gradients.

- Purity is confirmed by high-performance liquid chromatography (HPLC) with typical purity >98%.

Data Table: Bromination Reaction Conditions and Yields

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMF | 0–5 | 72 | 98.5 |

| Bromine (Br₂) | CCl₄ | 25 | 65 | 95.0 |

Note: NBS in DMF at low temperature provides higher regioselectivity and yield compared to elemental bromine in CCl₄.

Alternative Synthetic Approaches

While direct bromination is the most straightforward method, other synthetic strategies have been explored in related compounds:

Metal-free reductive amination routes for β-aminoketones (analogous structures) have been reported, involving the reaction of amines with propiophenone derivatives under mild conditions in mixed solvents like methanol/dichloromethane. Although these methods focus on amine substitution, they provide insights into the preparation of substituted propiophenones and potential functional group transformations.

Continuous flow synthesis in industrial settings enhances control over reaction parameters such as temperature and reagent stoichiometry, minimizing byproduct formation and improving scalability.

Characterization Techniques for Confirmation of Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ^1H NMR shows characteristic aromatic proton shifts, especially deshielding adjacent to the bromine substituent (δ 7.8–8.2 ppm).

- Methyl groups on the 2,6-dimethylphenyl ring appear as singlets around δ 2.3–2.5 ppm.

- ^13C NMR confirms the carbonyl carbon resonance near δ 190–200 ppm.

-

- High-resolution MS confirms molecular weight (m/z ~317.2 for [M+H]^+).

- Isotopic pattern analysis confirms bromine presence due to characteristic ^79Br/^81Br isotopes.

X-ray Crystallography (when available) provides definitive structural confirmation, including the position of the bromine atom and conformation of the propiophenone moiety.

Notes on Reaction Optimization and Byproduct Control

- Temperature and Solvent Choice : Lower temperatures and polar aprotic solvents favor mono-bromination and reduce polybrominated byproducts.

- Use of Lewis Acid Catalysts : Catalysts such as FeCl₃ can enhance regioselectivity, although their use must be balanced against potential side reactions.

- Flow Chemistry : Continuous flow reactors enable precise control over reaction time and temperature, improving yield and purity.

- In-line Monitoring : Techniques like FTIR and Raman spectroscopy allow real-time tracking of reaction progress, enabling immediate adjustments.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Starting Material | 3-(2,6-dimethylphenyl)propan-1-one | Ensures regioselective bromination |

| Brominating Agent | NBS | Preferred for controlled bromination |

| Solvent | DMF or DCM | Polar aprotic solvents favored |

| Temperature | 0–5°C | Minimizes over-bromination |

| Atmosphere | Nitrogen | Prevents oxidation |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient |

| Yield | 70–75% | Dependent on reaction control |

| Purity | >98% (HPLC) | Confirmed by analytical methods |

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(3-bromophenyl)-1-(2,6-dimethylphenyl)propanoic acid.

Reduction: Formation of 3-(3-bromophenyl)-1-(2,6-dimethylphenyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(3-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-(3-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 3-(3-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one with structurally related compounds, focusing on substituent patterns, molecular properties, and research findings:

Key Observations:

Substituent Effects: Bromine vs. Methyl vs. Methoxy/Hydroxy: Methyl groups enhance lipophilicity and steric hindrance, whereas methoxy or hydroxy groups increase polarity and hydrogen-bonding capacity (e.g., ).

Synthetic Accessibility :

- Aromatic ketones with pyridine rings (e.g., ) are synthesized via amide intermediates with moderate yields (49–94%), while dihydrochalcones (e.g., ) often require glycosylation for functionalization.

Biological Relevance: Brominated derivatives are prioritized in drug discovery for their electrophilic reactivity, which can enhance interactions with biological targets .

Research Findings and Implications

- Synthetic Routes : highlights the use of methylating agents and amide intermediates for synthesizing pyridine-based analogs, suggesting adaptable methods for brominated phenyl derivatives .

- Biological Activities : Tetrazole derivatives (e.g., ) with propan-1-one moieties show antimicrobial activity, implying that brominated analogs could be explored for similar applications.

Activité Biologique

Overview

3-(3-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one is an aromatic ketone characterized by the presence of a bromine atom and a propanone group linked to a dimethylphenyl ring. Its molecular formula is C17H17BrO, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Synthesis

The compound is typically synthesized through Friedel-Crafts acylation , where 3-bromobenzoyl chloride reacts with 2,6-dimethylphenylpropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions are optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The bromine atom enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to various biological effects, including modulation of enzyme activity and receptor interactions .

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

- Neuroprotective Effects : Similar compounds have shown promise as neuroprotective agents in models of neurodegeneration, suggesting that this compound could have therapeutic potential in treating neurodegenerative diseases .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various aromatic ketones, including derivatives similar to this compound. Results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 32 µg/mL .

- Neuroprotection : In animal models, compounds structurally related to this compound were tested for their ability to protect dopaminergic neurons from neurotoxic agents. These studies highlighted the potential for such compounds to mitigate neurodegeneration associated with Parkinson's disease .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Neuroprotective |

| 3-(3-Chlorophenyl)-1-(2,6-dimethylphenyl)propan-1-one | Similar structure with chlorine instead of bromine | Reduced biological activity |

| 3-(3-Fluorophenyl)-1-(2,6-dimethylphenyl)propan-1-one | Similar structure with fluorine instead of bromine | Variable activity based on fluorine's electronegativity |

This table illustrates how variations in halogen substitution can affect the biological activity of similar compounds.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reactants | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,6-dimethylacetophenone, Br₂ | FeBr₃, 25°C, 12 hrs | 68 | 95 | |

| Halogenation with NBS | Propanone derivative, NBS | AIBN, CCl₄, reflux | 75 | 92 |

How do computational studies (e.g., DFT) predict the nonlinear optical (NLO) properties of this compound?

Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal strong NLO potential due to electron-withdrawing bromine and electron-donating methyl groups. Key parameters include:

- Hyperpolarizability (β): Calculated values (e.g., β = 1.23 × 10⁻³⁰ esu) indicate significant second-order NLO response.

- HOMO-LUMO Gap: A narrow gap (∼3.2 eV) suggests enhanced charge transfer, critical for NLO activity.

- Molecular Electrostatic Potential (MEP): Asymmetric charge distribution around the bromophenyl group enhances dipole moment. Experimental validation via Kurtz-Perry powder technique or Hyper-Rayleigh scattering is recommended to corroborate computational findings .

What spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

- X-ray Crystallography: Resolves bond lengths (e.g., C-Br = 1.89 Å) and dihedral angles between aromatic rings, confirming steric effects from 2,6-dimethyl groups .

- NMR Spectroscopy: ¹H NMR (δ 7.45–7.32 ppm for aromatic protons) and ¹³C NMR (δ 195.2 ppm for carbonyl carbon) verify substitution patterns.

- FT-IR: Stretching frequencies at ∼1680 cm⁻¹ (C=O) and 550 cm⁻¹ (C-Br) confirm functional groups .

Q. Table 2: Key Spectroscopic Data

| Technique | Observed Signal | Structural Insight | Reference |

|---|---|---|---|

| ¹H NMR | δ 2.35 ppm (s, 6H, CH₃) | Confirms 2,6-dimethyl groups | |

| X-ray | C1-C2-C3 angle = 120.5° | Validates planar ketone moiety |

How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:

Discrepancies in yields (e.g., 68% vs. 75%) often arise from:

- Catalyst Efficiency: FeBr₃ purity or moisture content.

- Kinetic vs. Thermodynamic Control: Longer reaction times may favor undesired side products.

Mitigation Strategies: - Use Design of Experiments (DoE) to optimize variables (e.g., temperature, catalyst loading).

- Employ in-situ monitoring (e.g., HPLC) to track intermediate formation .

What is the mechanistic basis for its reported biological activity (e.g., enzyme inhibition)?

Answer:

The bromophenyl moiety acts as a pharmacophore, interacting with enzyme active sites via halogen bonding. For example:

- Cytochrome P450 Inhibition: Bromine forms a halogen bond with heme iron (distance ∼2.8 Å), disrupting substrate oxidation.

- Anticancer Activity: Methyl groups enhance lipophilicity, promoting cellular uptake. In vitro assays (MTT, IC₅₀ = 12 µM) validate cytotoxicity against MCF-7 cells .

How does the substituent position (meta vs. para) on the phenyl ring affect electronic properties?

Answer:

- Meta-Substitution: Bromine at the 3-position creates steric hindrance, reducing π-π stacking but enhancing dipole interactions.

- Para-Substitution: Hypothetically increases conjugation, but experimental data show meta-substitution optimizes charge transfer for NLO applications. Computational comparisons (e.g., Mulliken charges) quantify these effects .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.